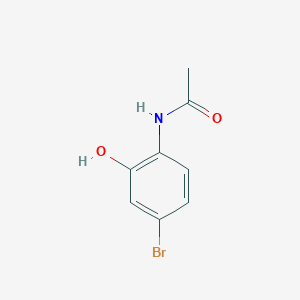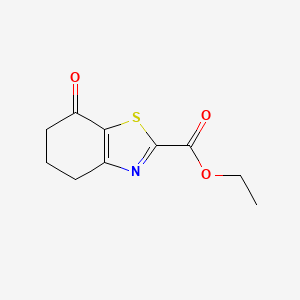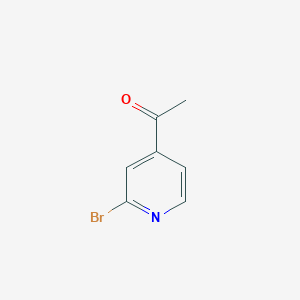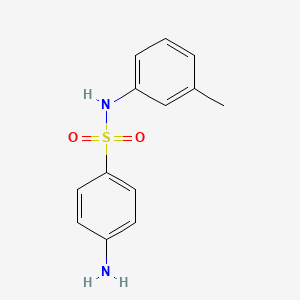
4-amino-N-(3-methylphenyl)benzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide compounds has been a topic of interest due to their potential as inhibitors for various enzymes and receptors. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported to yield high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neuronal injury pathways . Similarly, a series of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides were designed and synthesized, demonstrating inhibition of human carbonic anhydrase isozymes, which are relevant in various physiological processes . Another study synthesized 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide and characterized its structure through various spectroscopic techniques, highlighting the utility of these compounds in structural and spectroscopic studies .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds has been extensively studied using various spectroscopic methods and theoretical calculations. For example, the crystal structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was determined, revealing its crystallization in the monoclinic space group and providing detailed geometric parameters . Additionally, computational studies have been conducted to predict vibrational frequencies, structural parameters, and hyperpolarizability, which are essential for understanding the physical properties and potential applications in non-linear optics .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The synthesis of these compounds often involves reactions such as quaternization, as seen in the preparation of 4-amino-1-methylpyridinium benzenesulfonate salts . These reactions are crucial for modifying the chemical structure and properties of sulfonamides, enabling the development of compounds with specific biological activities or physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are closely related to their molecular structure. Theoretical and experimental investigations provide insights into their spectroscopic properties, molecular electrostatic potential, and electronic properties such as HOMO-LUMO energy gaps . These properties are significant for applications in drug design and materials science. For instance, the first hyperpolarizability of these compounds suggests their potential in non-linear optics . Moreover, the bioactivity studies on new sulfonamide derivatives have shown cytotoxic activities and inhibition of carbonic anhydrase, indicating their relevance in medicinal chemistry .
Applications De Recherche Scientifique
Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) explored zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, highlighting their potential in photodynamic therapy, particularly for cancer treatment. These compounds demonstrated excellent photophysical and photochemical properties, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Membrane-Bound Phospholipase A2 Inhibitors : Oinuma et al. (1991) synthesized a series of benzenesulfonamides, investigating their role as membrane-bound phospholipase A2 inhibitors. These compounds showed potential in reducing the size of myocardial infarction in rats, indicating their therapeutic relevance in cardiac conditions (Oinuma et al., 1991).
Antimicrobial Activity : Demircioğlu et al. (2018) synthesized novel sulfonamide derivatives and evaluated their antimicrobial activity. Their research included spectroscopic characterization and theoretical analyses, emphasizing the potential use of these compounds in antimicrobial treatments (Demircioğlu et al., 2018).
Luminescence and Antibacterial Properties : Feng et al. (2021) studied d10 metal complexes based on modified benzenesulfonamide derivatives. These compounds demonstrated notable photo-luminescence and antibacterial properties, suggesting applications in both lighting technologies and antibacterial treatments (Feng et al., 2021).
Anticancer Activity : Karakuş et al. (2018) synthesized and evaluated the anticancer activity of certain benzenesulfonamide derivatives. They found that some compounds showed significant activity against human colorectal and cervix carcinoma cell lines, suggesting their potential as anticancer agents (Karakuş et al., 2018).
Anti-Inflammatory Agents : Mahdi (2017) explored the synthesis of aminobenzensulfonamides derivatives of mefenamic acid, evaluating their potential as anti-inflammatory agents. This study demonstrated significant reduction in paw edema in rats, indicating the efficacy of these compounds in treating inflammation (Mahdi, 2017).
Propriétés
IUPAC Name |
4-amino-N-(3-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-3-2-4-12(9-10)15-18(16,17)13-7-5-11(14)6-8-13/h2-9,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRQLCIJVYKQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258996 | |
| Record name | 4-Amino-N-(3-methylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-methylphenyl)benzenesulfonamide | |
CAS RN |
16803-94-4 | |
| Record name | 4-Amino-N-(3-methylphenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16803-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-(3-methylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




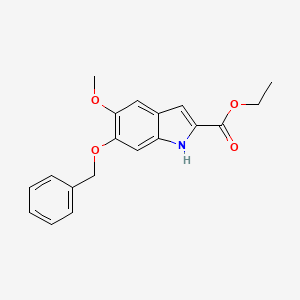
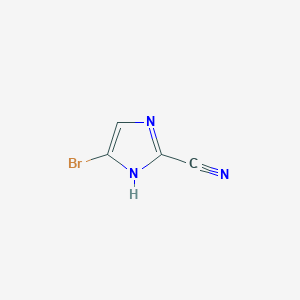

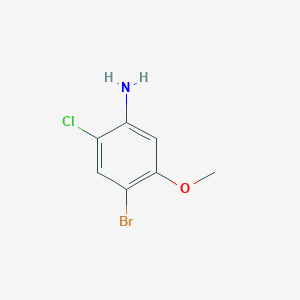

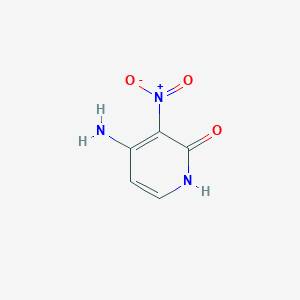
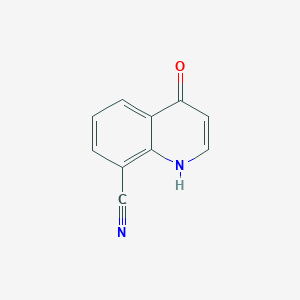
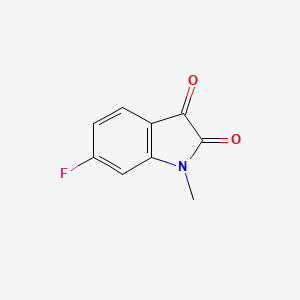
![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)

